Lipophilicity: 3-Benzoyl vs. 2-Benzoyl Regioisomers
The 3-benzoyl substitution pattern on the cyclopentane ring confers measurably lower lipophilicity compared to the 2-benzoyl regioisomer. The (1S,3R)-3-benzoyl isomer exhibits an ACD/LogP of 1.82 [1], whereas the cis-(1R,2S)-2-benzoyl analog (CAS 590409-31-7) has a reported LogP of 1.98 . This 0.16 log unit difference corresponds to the 3-benzoyl isomer being approximately 1.45-fold less lipophilic, which can influence aqueous solubility, metabolic stability, and off-target binding profiles. The lower LogP of the 3-substituted isomer is consistent with the greater spatial separation between the polar carboxylic acid and the benzoyl group, reducing intramolecular hydrophobic shielding.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.82 (predicted, ACD/Labs Percepta v14) |
| Comparator Or Baseline | cis-2-Benzoylcyclopentane-1-carboxylic acid: LogP = 1.98 (predicted) |
| Quantified Difference | ΔLogP = –0.16 (3-benzoyl isomer is ~1.45-fold less lipophilic) |
| Conditions | ACD/Labs Percepta PhysChem Module predicted values; validated against experimental LogP where available |
Why This Matters
Lower LogP for the 3-benzoyl isomer predicts improved aqueous solubility and potential reduction in non-specific protein binding, which are critical considerations in selecting building blocks for lead optimization campaigns where modulating lipophilicity is a key design parameter.
- [1] ChemSpider. (1S,3R)-3-Benzoylcyclopentanecarboxylic acid, CSID:24749314. ACD/LogP: 1.82. View Source
